molecular formula C12H4Cl2F6N4OS B1254322 (R)-fipronil

(R)-fipronil

Cat. No.: B1254322
M. Wt: 437.1 g/mol
InChI Key: ZOCSXAVNDGMNBV-AREMUKBSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Chirality in Agrochemistry and Environmental Science

Chirality is a significant factor in agrochemistry and environmental science because the different spatial arrangements of enantiomers can lead to varied interactions with biological systems and environmental matrices uga.edunih.govacs.org. Most enzymes and biological receptors are chiral and may interact preferentially with one enantiomer over the other, resulting in differences in uptake, metabolism, toxicity, and degradation rates uga.edunih.govacs.org. Understanding these enantiomer-specific processes is crucial for accurate environmental risk assessment and potentially for developing more selective and less environmentally impactful pest control strategies uga.edunih.govacs.org. Approximately 30% of known registered pesticides are chiral, and many exhibit some degree of stereoselectivity in their biodegradation rates and/or toxicity acs.org.

Overview of Fipronil (B1672679) as a Phenylpyrazole Insecticide in Research Contexts

Fipronil belongs to the phenylpyrazole class of insecticides and is known for its high potency and broad spectrum of activity orst.eduresearchgate.netmsdvetmanual.com. Academic research on fipronil has focused on various aspects, including its mode of action, environmental fate, persistence, degradation pathways, and toxicity to target and non-target organisms orst.eduresearchgate.netresearchgate.netnih.gov. Studies have investigated its behavior in soil and water, its metabolites, and its potential for bioaccumulation orst.eduresearcher.lifenih.govepa.gov. Research highlights that fipronil degrades in the environment to form metabolites such as fipronil-desulfinyl, fipronil-sulfone, and fipronil-sulfide (B195288), some of which can be more persistent and toxic than the parent compound orst.edunih.govepa.govresearchgate.net.

Rationale for Dedicated Academic Study of (R)-Fipronil Enantiomer

Data Table: Enantioselective Toxicity and Degradation of Fipronil in Selected Studies

Organism / MatrixEnantioselective Effect Studied(R)-Fipronil Observation(S)-Fipronil ObservationReference
Ceriodaphnia dubiaAcute ToxicityLess toxic than (S)-enantiomer and racemateSignificantly greater toxicity than (R)-enantiomer ebi.ac.uk ebi.ac.uk
Ceriodaphnia dubiaChronic Toxicity (Offspring)Lower reduction in offspring than (S)-enantiomer ebi.ac.ukSignificantly greater reduction in offspring than (R)-enantiomer ebi.ac.uk ebi.ac.uk
Lemna minorToxicityShowed higher toxicity than (S)-fipronil researchgate.netLess toxic than (R)-fipronil researchgate.net researchgate.net
Anodonta woodianaToxicityLower toxicity than (S)-fipronil researchgate.netMore toxic than (R)-fipronil researchgate.net researchgate.net
SedimentDegradationDegraded slower than (S)-fipronil researchgate.netDegraded faster than (R)-fipronil researchgate.net researchgate.net
A. woodianaMetabolismMetabolized preferentially researchgate.netMetabolism less preferential researchgate.net researchgate.net
Algae (Scenedesmus quaclricauda, Chlorella vulgaris)Acute Toxicity (72-h EC50)Posed a more significant effect on algal growth inhibition nih.govLess effect on algal growth inhibition nih.gov nih.gov
Algae CultureDegradation (Half-life)Half-life of 3.4-3.5 days nih.govHalf-life of 4.0-4.9 days nih.gov nih.gov
Eisenia foetidaSubchronic ToxicityIncreased toxicity compared to racemate and S-fipronil researcher.lifeIncreased toxicity compared to R-fipronil researcher.life researcher.life
Eisenia foetidaBioaccumulationPreferential accumulation of S-fipronil researcher.lifePreferential accumulation researcher.life researcher.life
Zebrafish Embryo-larvaeDevelopmental ToxicityCaused less severe developmental toxicity harvard.eduCaused severer developmental toxicity harvard.edu harvard.edu
Zebrafish Embryo-larvaeDNA MethylationAltered global DNA methylation less than S-enantiomer harvard.eduAltered global DNA methylation more than R-enantiomer harvard.edu harvard.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H4Cl2F6N4OS

Molecular Weight

437.1 g/mol

IUPAC Name

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(R)-trifluoromethylsulfinyl]pyrazole-3-carbonitrile

InChI

InChI=1S/C12H4Cl2F6N4OS/c13-5-1-4(11(15,16)17)2-6(14)8(5)24-10(22)9(7(3-21)23-24)26(25)12(18,19)20/h1-2H,22H2/t26-/m1/s1

InChI Key

ZOCSXAVNDGMNBV-AREMUKBSSA-N

Isomeric SMILES

C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)[S@@](=O)C(F)(F)F)N)Cl)C(F)(F)F

Canonical SMILES

C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)S(=O)C(F)(F)F)N)Cl)C(F)(F)F

Origin of Product

United States

Enantioselective Synthesis and Derivatization of R Fipronil

Methodologies for Enantioselective Production of (R)-Fipronil

The enantioselective production of a specific stereoisomer, such as (R)-fipronil, involves synthetic strategies that favor the formation of one enantiomer over the other. This can be achieved through various methodologies, including chiral resolution and asymmetric synthesis.

Chiral Resolution Techniques

Chiral resolution is a process used to separate a racemic mixture into its individual enantiomers. For fipronil (B1672679), chromatographic techniques, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases, have been demonstrated as effective methods for achieving this separation.

Studies have investigated the chiral separation of fipronil enantiomers using HPLC with CHIRALPAK® IB chiral columns. nih.gov Mobile phases typically consist of mixtures of n-hexane or petroleum ether with modifiers such as 2-propanol or ethanol. nih.gov The composition of the mobile phase and column temperature are critical parameters influencing the separation efficiency. nih.gov For instance, decreasing temperature and the content of the modifier in the mobile phase generally lead to better separation, although this can also result in longer analysis times. nih.gov Complete separation of fipronil enantiomers has been achieved with good resolution factors using optimized conditions. nih.govmz-at.de

Data from chiral separation studies highlight the impact of mobile phase composition and temperature on chromatographic resolution.

AnalyteColumnMobile Phase (n-hexane/modifier)Modifier (%)Temperature (°C)Resolution (Rs)Citation
FipronilCHIRALPAK® IB2-propanol5Not specified2.3 mz-at.de
FipronilCHIRALPAK® IBEthanol5Not specifiedComplete resolution mz-at.de
FipronilCHIRALPAK® IB2-propanolVariable15-35Affected by temp nih.gov
Amide-fipronilCHIRALPAK® IB2-propanol5Not specifiedComplete resolution mz-at.de
Amide-fipronilCHIRALPAK® IBEthanol5Not specifiedComplete resolution mz-at.de
Acid-fipronilCHIRALPAK® IB2-propanol102010.3 mz-at.de
Acid-fipronilCHIRALPAK® IB2-propanol10Not specified11.7 mz-at.de

Supercritical fluid chromatography (SFC) has also been explored for the chiral resolution of phenylpyrazoles, including fipronil, offering potential advantages such as high efficacy and short analysis times compared to LC or GC. mdpi.com

Asymmetric Synthesis Approaches for (R)-Fipronil

Asymmetric synthesis involves the de novo creation of a chiral molecule in a way that favors the formation of one specific enantiomer from achiral or prochiral precursors. wikipedia.orgicjs.us This approach often utilizes chiral catalysts, auxiliaries, or reagents to induce asymmetry during the reaction. wikipedia.orgkth.se

While general principles of asymmetric synthesis, such as the use of chiral catalysts and auxiliaries, are well-established in organic chemistry wikipedia.orgicjs.uskth.se, specific detailed asymmetric synthesis routes leading directly to (R)-fipronil are not extensively described in the provided search results. However, the concept of asymmetric synthesis is a fundamental strategy for obtaining enantiomerically enriched compounds. wikipedia.orgicjs.us The design of such syntheses often involves carefully controlled reaction conditions and the selection of appropriate chiral inducing agents to lower the activation energy for the formation of the desired enantiomer. wikipedia.org

Research into asymmetric synthesis continues to evolve, with efforts focused on developing efficient and selective methodologies for various classes of compounds. acs.orgrsc.org

Spectroscopic and Chromatographic Characterization of Synthesized (R)-Fipronil

Characterization of synthesized (R)-fipronil is essential to confirm its identity, purity, and enantiomeric excess. Spectroscopic and chromatographic techniques are widely used for this purpose.

Spectroscopic methods provide structural information about the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy, both ¹H and ¹³C NMR, yields detailed insights into the molecular structure and connectivity. PubChem provides access to ¹H and ¹³C NMR spectra data for fipronil, showing characteristic shifts in DMSO-d6 solvent. nih.gov

Mass spectrometry (MS), often coupled with chromatography (GC-MS or LC-MS), is a powerful tool for identifying and quantifying fipronil and its related compounds. mdpi.comusgs.gov GC-MS data for fipronil includes information on total peaks and the m/z values of the top ions, such as 367, 369, and 213. nih.gov LC-MS/MS is noted for its high selectivity and sensitivity in the analysis of phenylpyrazoles. mdpi.com

Chromatographic techniques, particularly HPLC and GC, are indispensable for assessing the purity and enantiomeric composition of synthesized (R)-fipronil. HPLC with UV detection is a common technique for fipronil analysis, with a characteristic UV-Vis absorption spectrum showing bands around 200 and 280 nm. mdpi.com A typical fipronil peak in HPLC can be observed at a specific retention time under defined chromatographic conditions. mdpi.com Thin-layer chromatography (TLC) has also been developed for the qualitative and quantitative analysis of fipronil in different formulations. researchgate.net

For chiral analysis, as discussed in Section 2.1.1, chiral HPLC is the primary method to determine the enantiomeric excess of (R)-fipronil by separating it from its (S)-enantiomer. nih.govmz-at.de The resolution factor (Rs) obtained from chiral chromatography is a key parameter indicating the effectiveness of the separation and thus the ability to quantify each enantiomer. nih.govmz-at.de

Spectroscopic methods like Infrared (IR) and Raman spectroscopy can also be used for the detection and identification of fipronil. researchgate.netmdpi.com IR spectroscopy shows characteristic vibrational modes, and a linear relationship between peak intensity and fipronil concentration has been observed. researchgate.net Raman spectroscopy also provides a unique fingerprint for fipronil, with a strong characteristic peak around 2236 cm⁻¹ attributed to the nitrile group. mdpi.com UV-Vis spectrophotometry can be used for the quantification of fipronil based on its maximum absorption wavelength. ekb.eg

Investigating Stereoselective Chemical Transformations of (R)-Fipronil Precursors

Investigating stereoselective chemical transformations of precursors is a fundamental aspect of developing enantioselective synthesis routes to compounds like (R)-fipronil. This involves reactions where the stereochemical outcome is controlled, leading to the preferential formation of a specific stereoisomer. wikipedia.orgnih.gov

While direct examples of stereoselective transformations specifically yielding (R)-fipronil from its precursors are not detailed in the provided information, the principles of stereoselective synthesis apply. These principles involve designing reactions where chiral information is introduced or transferred, often through the use of chiral catalysts, reagents, or auxiliaries, or by utilizing the inherent chirality of a starting material. wikipedia.orgicjs.uskth.se

Stereoselective reactions can include various types of transformations, such as asymmetric hydrogenation, epoxidation, and additions to carbonyl compounds, where the choice of catalyst or chiral auxiliary dictates the stereochemical outcome. wikipedia.orgrsc.orgnih.govresearchgate.net For a molecule like fipronil, with a chiral center at the sulfinyl group, stereoselective oxidation of a sulfide (B99878) precursor could potentially be a key step in an asymmetric synthesis route to the sulfinyl enantiomers.

Research in stereoselective synthesis focuses on understanding the transition states of reactions and how chiral elements influence the reaction pathway to favor one stereoisomer. wikipedia.orgnih.gov Techniques such as photoinduced stereoselective reactions using radical precursors are also being explored in organic synthesis. rsc.org

Molecular Mechanisms of Action: Enantiomeric Selectivity of R Fipronil

Stereospecific Interactions with Invertebrate Gamma-Aminobutyric Acid (GABA)-Gated Chloride Channels

Invertebrate GABA-gated chloride channels, particularly the RDL (Resistance to dieldrin) subunit, are primary targets for fipronil (B1672679) researchgate.netacs.org. Fipronil's interaction with these channels is crucial for its insecticidal activity nih.govcabidigitallibrary.org. The RDL receptor is a pentameric ligand-gated ion channel, and its M2 transmembrane domain lines the central pore, which is a known binding site for noncompetitive antagonists like fipronil researchgate.netmdpi.comjst.go.jp.

Binding Affinity and Kinetic Analysis of (R)-Fipronil at Receptor Subtypes

While much research has focused on the racemic mixture of fipronil, evidence suggests that the enantiomers can exhibit differential binding affinities and kinetic properties at GABA receptors. Studies on different organisms have shown varying sensitivities to the (R) and (S) enantiomers of fipronil. For instance, larval grass shrimp showed significantly more sensitivity towards the (R,-) enantiomer piat.org.nz.

Fipronil has been shown to bind to GABA receptors in both resting and activated states, although channel activation appears to enhance the association and dissociation rates nih.gov. The binding of fipronil leads to an increase in the rate of current decay in macroscopic recordings and briefer single-channel clusters in single-channel recordings, without affecting the intracluster kinetic properties or single-channel conductance nih.gov. This suggests that fipronil induces a blocked state of the channel nih.gov.

Competitive binding assays using human receptors have shown that fipronil targets β3 homopentamers with high affinity (Ki 1.8 nM), with decreasing affinity for other subunit compositions like α6β3 and α6β3γ2 nih.govfrontiersin.org. While these studies primarily used racemic fipronil, they highlight the importance of receptor subunit composition in determining binding characteristics, which could extend to enantiomeric selectivity.

Electrophysiological Characterization of (R)-Fipronil Effects on Neuronal Activity

Electrophysiological studies have been instrumental in characterizing the effects of fipronil on neuronal activity mediated by GABA receptors. In cockroach neurons, fipronil inhibits GABA currents with an IC50 value of 28 nM researchgate.net. This demonstrates the high potency of fipronil on insect GABA receptors compared to mammalian GABA receptors, where IC50 values are typically in the micromolar range nih.govresearchgate.net.

Fipronil's effect on GABA-elicited currents in neurons includes a faster current decay in whole-cell recordings and shorter single-channel cluster durations in single-channel recordings nih.govresearchgate.net. This is indicative of a channel block mechanism nih.gov. Studies have shown that fipronil can block both unliganded closed and open channels, with channel activation potentially influencing the rates of association and dissociation nih.gov.

In the pond snail Lymnaea stagnalis, fipronil treatment decreased the action potential frequency in a concentration-dependent manner on a GABA receptor-containing neuron, confirming its effect on neuronal excitability in invertebrates researchgate.netaaem.pl.

Enantiomeric Differences in Ligand-Gated Ion Channel Modulation by (R)-Fipronil and its Metabolites

Fipronil is metabolized in both insects and mammals to compounds including fipronil sulfone and fipronil-desulfinyl nih.govpnas.orgorst.edunih.gov. These metabolites also interact with GABA-gated chloride channels, and their potency can differ from the parent compound and show enantiomeric differences nih.govpnas.orgorst.edu.

Fipronil sulfone is a major metabolite and is also a potent inhibitor of GABA receptors nih.govnih.gov. In some cases, fipronil sulfone has shown comparable or even higher potency than fipronil itself at certain receptors, although its mode of action can be similar nih.govorst.edunih.gov. For example, fipronil sulfone was found to be a potent antagonist of GABA receptors in insect and rat neurons nih.gov. While the on-rate for fipronil sulfone was sevenfold greater than fipronil in rat DRG neurons in one study, another found block development to be 10-fold slower nih.gov. Recovery from block was twofold faster with fipronil sulfone nih.gov.

Fipronil-desulfinyl is a primary environmental photoproduct of fipronil pnas.orgorst.edu. This metabolite is also neuroactive and blocks GABA-gated chloride channels pnas.org. Importantly, fipronil-desulfinyl can be significantly more potent than the parent compound at mammalian chloride channels, which can narrow the selectivity margin between insects and mammals pnas.orgorst.edu.

The enantiomeric differences in the activity of metabolites are also relevant. While specific data on the enantiomers of fipronil sulfone or fipronil-desulfinyl is less readily available in the provided context, the observation of enantioselective toxicity of the parent compound in some organisms suggests that the metabolites could also exhibit stereospecific interactions piat.org.nz.

Structural Elucidation of (R)-Fipronil Binding Sites in Target Receptors

The binding site of fipronil within GABA-gated chloride channels is located within the transmembrane pore region, interacting with amino acid residues on the M2 segment that lines the channel researchgate.netmdpi.comjst.go.jp. Fipronil is considered a non-competitive antagonist, binding to an allosteric site researchgate.netnih.govresearchgate.net.

Molecular modeling and studies on resistant insects have helped to identify key residues involved in fipronil binding. The binding site is thought to be located between the L9' and P-2' residues in the M2 segment, with A2' and T6' being critically involved in direct interaction with the phenylpyrazole structure researchgate.net. The lack of conservation of these specific residues in mammalian GABA receptors is believed to contribute to the weaker sensitivity of mammalian receptors to fipronil compared to insect RDL receptors researchgate.net.

Mutations in the RDL subunit, such as an alanine (B10760859) to serine mutation at the 302 position (A302S), have been linked to fipronil resistance in insects, further supporting the importance of this region for fipronil binding oup.com.

While the crystal structure of a human β3 GABAA receptor has been determined and shows fipronil binding within the channel, providing insights into the binding site in a mammalian system, detailed structural information specifically for (R)-fipronil binding to invertebrate receptors and the structural basis for enantiomeric selectivity is an ongoing area of research nih.gov. Docking models have suggested the possibility of two putative binding sites for fipronil on GABAARs, consistent with a potential double binding mode nih.govfrontiersin.org.

Environmental Fate and Stereoselective Transformation of R Fipronil

Photodegradation Pathways of (R)-Fipronil in Aquatic and Terrestrial Matrices

Photodegradation is recognized as a significant factor in the dissipation of fipronil (B1672679) in aquatic environments epa.govepa.gov. On soil surfaces, however, photodegradation appears to be a less significant pathway epa.gov.

Enantioselective Photolysis Kinetics

Studies have indicated that the photolysis of fipronil can be enantioselective under certain conditions. For instance, in algae suspensions, the (-/R) enantiomer of fipronil has been shown to have a shorter half-life compared to the (+/S) enantiomer, indicating enantioselective degradation oekotoxzentrum.ch. Generally, photolysis in water follows first-order kinetics with half-lives typically in the range of hours, influenced by factors such as depth, organic carbon content, and light intensity oekotoxzentrum.chapvma.gov.au. Direct photolysis of fipronil can lead to the formation of fipronil desulfinyl, although the maximum yield may be around 50%. Indirect photolysis, enhanced by substances like hydrogen peroxide, can be significantly more rapid apvma.gov.au.

Identification and Stereochemistry of Phototransformation Products of (R)-Fipronil

The primary environmental metabolite formed through the photodegradation of fipronil is fipronil desulfinyl orst.eduepa.gov. This transformation product is formed on soil surfaces by ultraviolet radiation orst.edu. Other photolysis products can include fipronil sulfone and a sulfonic acid derivative herts.ac.ukepa.gov. The stereochemistry of the phototransformation products, particularly fipronil desulfinyl, derived specifically from (R)-fipronil is a key aspect of understanding its environmental fate. While fipronil desulfinyl is a major photoproduct, its persistence is notable nih.gov.

Biotransformation and Microbial Degradation of (R)-Fipronil in Environmental Compartments

Biotransformation, particularly microbial degradation, plays a crucial role in the breakdown of fipronil in soil and aquatic environments uga.edumdpi.com.

Stereoselective Metabolism in Soil Microbial Communities

Soil microbial activity significantly contributes to the degradation of pesticides, and this process can be stereoselective for chiral compounds researchgate.netnih.gov. Research suggests that specific enzymes within microbial communities can exhibit higher affinity for particular enantiomers of chiral pesticides researchgate.net. While studies have investigated the enantioselective degradation of fipronil in soil, the specific metabolic pathways and the extent of stereoselectivity for (R)-fipronil by various soil microbial communities are areas of ongoing research researcher.lifenih.gov. Some studies indicate that R-fipronil may degrade faster than the corresponding S-enantiomer in certain contexts researchgate.net.

Enantiomeric Ratios and Degradation Kinetics in Aquatic Sediments Under Aerobic and Anaerobic Conditions

The degradation of fipronil in aquatic sediments can be influenced by redox conditions and may exhibit enantioselectivity researchgate.netresearchgate.net. Under aerobic or slightly reduced conditions in sediments, the biodegradation of fipronil has been observed to be essentially nonstereoselective, with enantiomeric fractions (EF) remaining close to 0.5 over extended periods researchgate.net. However, under anaerobic conditions, a preferential degradation of S-(+)-fipronil has been suggested, leading to a decrease in EF values researchgate.net. Studies in methanogenic pond sediment also showed an experimental half-life for fipronil, with degradation products including fipronil sulfide (B99878) and fipronil sulfide amide pic.int. In one study involving the bivalve Anodonta woodiana, R-fipronil was preferentially degraded, and a fast conversion of R-fipronil to S-fipronil was observed nih.gov.

Here is a table summarizing potential degradation kinetics observed in some studies:

Environmental CompartmentConditionsObserved EnantioselectivityHalf-life (Fipronil)Key Metabolites DetectedSource
Aquatic SedimentsAerobic/Slightly ReducedEssentially nonstereoselective (EF ≈ 0.5)> 168 daysNot specified in this context researchgate.net
Aquatic SedimentsAnaerobicPreferential degradation of S-(+)-fipronil (EF decreased)Not specifiedNot specified in this context researchgate.net
Methanogenic Pond SedimentAnaerobicNot specified in terms of enantioselectivity40 daysFipronil sulfide, Fipronil sulfide amide pic.int
Anodonta woodiana (aquatic organism)Not specifiedPreferential degradation of R-fipronil5.8 days (R-fipronil), 7.6 days (S-fipronil)Fipronil sulfone, Fipronil sulfide nih.gov

Note: This table presents data from various studies and conditions, and direct comparisons should be made with caution.

Enzymatic Hydrolysis and Oxidation Pathways of (R)-Fipronil

Microorganisms possess enzymatic machinery capable of degrading fipronil through various metabolic pathways, including oxidation and reduction mdpi.comresearchgate.net. Fipronil can undergo biological oxidation or reduction to form its sulfone and sulfide metabolites, respectively uga.edu. Fipronil sulfone is often reported as a primary biological metabolite formed in vivo uga.edu. Fipronil sulfide is mainly formed in soils and sediment, likely as a result of microbial transformation uga.edu. Enzymatic hydrolysis to the amide form of fipronil is considered a minor degradation pathway in solution uga.edu. Specific bacterial strains, such as Enterobacter chengduensis, have demonstrated the ability to metabolize fipronil and its metabolites, including fipronil sulfone and fipronil sulfide mdpi.comresearchgate.net.

Sorption, Mobility, and Leaching Potential of (R)-Fipronil and its Enantioselective Degradates

The interaction of fipronil and its degradation products with soil and sediment is a critical factor governing their environmental mobility and potential to contaminate water resources. Fipronil and its degradates generally exhibit moderate to high sorption affinity to soil organic matter, which tends to limit their movement in the environment. epa.gov

Adsorption/Desorption Dynamics in Varied Soil Types

Fipronil demonstrates low mobility in soil and is generally not expected to leach significantly into groundwater. orst.edunih.gov Its sorption affinity correlates well with soil organic matter content, suggesting that a K partitioning model can adequately describe its mobility in many soils. epa.gov K values for fipronil have been reported to range from 427 to 1248 mL/g in sandy loam, with variations depending on the clay and organic carbon content of the soil. orst.edu Studies have shown that fipronil sorption is not a completely reversible process. epa.gov

The degradation products of fipronil, such as fipronil-sulfide (B195288) (MB45950), fipronil-sulfone (MB46136), and fipronil-desulfinyl (MB46513), also exhibit sorption to soil organic matter, often with higher affinity than the parent compound. epa.govbioline.org.br Organic carbon partitioning coefficients for these degradates can range from 1150 to 1498 mL/g for MB46513, 1619 to 3521 mL/g for MB45950, and 1448 to 6745 mL/g for MB46136. epa.gov This high sorption affinity of the degradates is expected to further limit their movement into ground and surface water. epa.gov

While fipronil is generally immobile in terrestrial environments, its residue may have the potential to move in very vulnerable soils, such as coarse-textured soils with low organic matter content. epa.gov Leaching studies using soil columns have generally confirmed the immobility of fipronil. epa.govorst.edu However, some studies have reported that a percentage of surface-applied fipronil can move into deeper soil layers. bioline.org.br The more mobile fipronil amide metabolite has been detected at greater depths in some soil types.

The sorption-desorption of fipronil in soils is influenced by factors such as ionic strength, pH, and temperature. nih.gov Sorption has been observed to decrease, while desorption increases, with increasing temperature. nih.gov An increase in soil organic carbon can help reduce fipronil desorption. nih.gov

Environmental Transport Modeling of (R)-Fipronil Stereoisomers

Environmental transport modeling of fipronil and its metabolites is conducted to predict their concentrations in various environmental compartments, such as surface water. Models like PRZM/EXAMS have been used to estimate both seasonal and long-term aquatic exposure to fipronil and its degradation products. epa.gov These models incorporate environmental fate properties, including metabolism and photolysis, to simulate the formation and transport of degradates. epa.gov

While general fipronil transport has been modeled, the explicit modeling of individual enantiomers like (R)-fipronil and (S)-fipronil, considering their potentially different transformation rates and sorption behaviors, is a more complex aspect. Research indicates that biological processes in organisms or the environment can alter the enantiomeric fractions of fipronil, leading to enrichment of one enantiomer. waterquality.gov.au This enantioselective transformation would ideally be incorporated into transport models for a more accurate prediction of the fate of individual stereoisomers.

Studies on the enantioselective degradation of fipronil in sediments have shown that under anaerobic conditions, preferential degradation of the (S)-(+)-enantiomer can occur, leading to a decrease in the enantiomeric fraction (EF) of fipronil. oup.comnih.gov Conversely, in some methanogenic slurries, the EF has been observed to increase, indicating faster transformation of the (R)-(-)-enantiomer. apvma.gov.au These findings highlight the importance of considering enantioselectivity in environmental transport models, as the relative proportions of (R)- and (S)-fipronil can change over time and in different environmental conditions.

Bioaccumulation and Enantiomer Fraction Shifts of (R)-Fipronil in Environmental Systems

The potential for bioaccumulation of fipronil and its degradates in organisms is a significant environmental concern. While some sources suggest fipronil is not expected to bioaccumulate significantly in aquatic organisms, others provide data indicating accumulation, particularly in fish. orst.edu

In fish, a bioconcentration factor (BCF) of 321 for whole fish, 164 for edible tissue, and 575 for non-edible tissue has been reported for radiolabelled fipronil. orst.edu Accumulated fipronil residues were found to be largely eliminated after a depuration period. orst.edu The primary metabolites in fish are fipronil-sulfone and fipronil-sulfide. orst.edu There is evidence suggesting that fipronil and some of its degradates may bioaccumulate, particularly the persistent fipronil-desulfinyl. nih.gov

The bioaccumulation of fipronil can also be enantioselective, leading to shifts in the enantiomer fraction within organisms. Studies on earthworms have shown enantioselective bioaccumulation, with a preferential accumulation of (S)-fipronil in their tissues, resulting in an enantiomer fraction of approximately 0.56-0.60. ebi.ac.uk In tubifex tissue, the bioaccumulation of fipronil was also found to be enantioselective, with higher concentrations of the (R)-form detected under certain exposure conditions. ebi.ac.uk

In algae cultures, enantiomer fractions of fipronil have been observed to increase over time, indicating a preferential depuration or degradation of (R)-fipronil. nih.gov This suggests that different organisms and environmental compartments can exhibit varying degrees of enantioselectivity in the uptake, metabolism, and elimination of fipronil enantiomers, leading to altered enantiomer fractions in the environment.

Ecological Implications of R Fipronil Stereochemistry

Differential Impacts of (R)-Fipronil on Non-Target Arthropod Populations

The stereochemistry of fipronil (B1672679) can lead to differential toxicity and effects on various non-target arthropod populations, including beneficial insects and those involved in predator-prey dynamics.

Enantioselective Effects on Beneficial Insects (e.g., Pollinators, Soil Invertebrates)

Studies have indicated that the enantiomers of fipronil can have varying degrees of toxicity to beneficial insects. While fipronil in general is known to be highly toxic to bees, with reported LD50 values as low as 0.004 microgram/bee nih.gov, the enantioselective effects specifically of (R)-fipronil on pollinators like honeybees (Apis mellifera L.) are an area of ongoing research. Some studies on other chiral insecticides have demonstrated stereoselective toxicity to honeybees researchgate.net.

Soil invertebrates, vital for nutrient cycling and soil health, are also susceptible to fipronil exposure. Adverse effects of fipronil have been documented in earthworms, springtails, and enchytraeids oup.com. Research on the enantioselective toxicity to soil invertebrates, such as the earthworm Eisenia foetida, has shown that the racemate and (S)-fipronil can exhibit increased toxicity compared to (R)-fipronil in terms of biomass after subchronic exposure researcher.life. Bioaccumulation in earthworm tissues was also found to be enantioselective, with a preferential accumulation of (S)-fipronil researcher.life.

Impact on Insect Predator-Prey Dynamics in Managed and Natural Ecosystems

Fipronil's toxicity to non-target insects, including both predators and prey, can disrupt natural predator-prey dynamics. The broad-spectrum nature of fipronil means it can affect insect predators and parasitoids researchgate.net, which play a crucial role in regulating pest populations. The enantioselective effects of (R)-fipronil on specific predator or prey species within these complex interactions are not as extensively documented as the effects on individual beneficial insects. However, if one enantiomer is preferentially more toxic to a key predator or prey species, it could lead to imbalances in the ecosystem. For example, the decline in abundance of certain lizards and mammals in Madagascar has been linked to their food chain connection to termites, which are severely impacted by fipronil nih.gov. This highlights the potential for fipronil, and potentially its individual enantiomers, to have cascading effects through trophic levels.

Stereoselective Effects of (R)-Fipronil on Aquatic Biota Physiology and Behavior

Aquatic ecosystems are particularly vulnerable to fipronil contamination through runoff and spray drift apvma.gov.aunih.gov. Fipronil is highly toxic to aquatic invertebrates, with lower toxicity to fish, frogs, and algae waterquality.gov.au. The stereochemistry of fipronil influences its effects on aquatic organisms.

Sublethal Effects on Non-Target Aquatic Invertebrates

Fipronil and its degradates are a concern for acute and chronic effects on freshwater invertebrates epa.govepa.gov. Studies have shown that exposure to fipronil can lead to sublethal effects in aquatic invertebrates, such as reduced feeding activity and growth in dragonfly larvae royalsocietypublishing.org. For mysid shrimp, exposure to very low concentrations of fipronil (less than 5.0 ng/L) affected growth, reproduction, and survival researchgate.netorst.edu. In freshwater mussels (Unio delicatus), sublethal concentrations of fipronil caused physiological alterations, including changes in haemocyte counts and increased glutathione (B108866) levels in digestive glands and gills, as well as histopathological alterations mdpi.com.

Research specifically investigating the enantioselective effects on aquatic invertebrates has shown variations in toxicity. For instance, one study indicated that (S)-fipronil was more toxic to Anodonta woodiana, while (R)-fipronil showed higher toxicity to Lemna minor researchgate.net. The fipronil metabolites, such as fipronil sulfone and fipronil desulfinyl, are generally more toxic to freshwater invertebrates than the parent compound orst.edu.

Chronic Exposure Effects on Fish and Amphibian Development and Reproduction

While fipronil is generally considered to have lower toxicity to fish and amphibians compared to aquatic invertebrates waterquality.gov.au, chronic exposure can still lead to adverse developmental and reproductive effects. Studies on fish have reported chronic NOEC (No Observed Effect Concentration) values for survival and growth endpoints . For example, chronic NOECs for growth in different fish species ranged from 0.24 µg/L to 10 µg/L . Fipronil has been shown to accumulate in fish, although they can eliminate it when transferred to clean water orst.edu. The primary metabolites in fish are fipronil sulfone and fipronil sulfide (B99878) orst.edu.

Research on the developmental neurotoxicity of fipronil in zebrafish embryos and larvae has shown effects such as notochord degeneration and locomotor defects waterquality.gov.au. While acute mortality was not observed in Japanese Medaka (Oryzias latipes) embryos exposed to high concentrations, a decrease in hatching success was noted in a dose-dependent manner nih.gov.

The enantioselective effects of (R)-fipronil on the development and reproduction of fish and amphibians are less explored. However, given that enantiomers can have different biological activities, it is plausible that (R)-fipronil could exert distinct chronic effects compared to (S)-fipronil or the racemate. Some studies suggest that (R)-fipronil could induce estrogen antagonism effects researchgate.net, which could potentially impact reproductive processes in aquatic vertebrates.

Influence of (R)-Fipronil and its Enantioselective Metabolites on Ecosystem Services

The ecological implications of (R)-fipronil extend to its influence on ecosystem services, which are the benefits that humans receive from ecosystems. The impact on non-target arthropods, particularly pollinators and soil invertebrates, directly affects crucial services like pollination and nutrient cycling nih.govnih.gov. The high toxicity of fipronil to bees, for example, poses a significant threat to crop pollination nih.govresearchgate.net. The negative impacts on termites, which are key species in nutrient cycling and soil fertility in some habitats, can present a long-term risk to these processes nih.gov.

The stereoselective degradation and transformation of fipronil in the environment can lead to the persistence and potential accumulation of specific enantiomers and their metabolites, which may have differing toxicities researchgate.netuga.edu. Fipronil metabolites, such as fipronil desulfinyl and fipronil sulfone, are often more persistent and can be more toxic than the parent compound nih.govresearchgate.netorst.edu. Enantioselective degradation has been observed in various environmental compartments, including sediment and aquatic organisms researchgate.net. The preferential persistence or toxicity of (R)-fipronil or its (R)-metabolites could lead to prolonged or specific impacts on ecosystem services compared to the racemic mixture.

The contamination of aquatic ecosystems by fipronil and its metabolites can harm aquatic invertebrates, which are essential components of aquatic food webs and play roles in water quality maintenance researchgate.netepa.gov. The stereoselective effects on these organisms could subtly alter aquatic community structure and function, thereby influencing ecosystem services provided by freshwater systems.

Alteration of Soil Nutrient Cycling and Biogeochemical Processes

Soil ecosystems are complex environments where microorganisms and invertebrates drive essential processes like nutrient cycling and organic matter decomposition researchgate.netoup.com. The introduction of pesticides like fipronil can disrupt these processes. While studies often examine the effects of racemic fipronil on soil organisms and processes, the enantioselective impacts of (R)-fipronil are also a subject of research.

Research indicates that fipronil and its metabolites can affect soil microbial communities, which are vital for biogeochemical cycles mdpi.comresearchgate.net. For instance, exposure to fipronil in soil microcosms has been shown to affect bacterial communities, with some genera benefiting and others being negatively impacted mdpi.com. Termites, which are important for nutrient cycling and soil fertility, are highly susceptible to fipronil, and severe impacts on their populations can pose a long-term risk to these ecological processes nih.govapvma.gov.au.

Studies on the degradation of fipronil enantiomers in soil have revealed enantioselectivity. (R)-fipronil has been observed to exhibit preferential degradation in soil under certain conditions nih.gov. For example, one study found that the half-life of (R)-fipronil was shorter than that of (S)-fipronil in various soil treatments, including those with fertilizers nih.gov.

Data on the half-lives of fipronil enantiomers in soil under different fertilizer treatments illustrate this enantioselective degradation:

Treatment(S)-Fipronil Half-life (days)(R)-Fipronil Half-life (days)
Control43.328.9
Organic Fertilizer99.063.0
Compound Fertilizer69.343.3
Phosphate Fertilizer46.230.1
Microbial Fertilizer43.331.5

This preferential degradation of (R)-fipronil suggests that its persistence in soil may be shorter than that of the (S)-enantiomer, potentially influencing the duration of its impact on soil biogeochemical processes. However, the metabolites of fipronil, such as fipronil sulfone and sulfide, are often more persistent and can also affect soil organisms and processes oup.comepa.gov.

Effects on Aquatic Food Web Structure and Function

Fipronil is highly toxic to aquatic invertebrates, which form the base of many aquatic food webs waterquality.gov.auunizar.esuga.edu. Its presence in aquatic environments, often resulting from runoff and spray drift, can therefore have significant consequences for the structure and function of these ecosystems waterquality.gov.auunizar.es. While the toxicity of racemic fipronil to aquatic organisms is well-documented, research is increasingly focusing on the enantioselective effects of (R)-fipronil.

Studies on the toxicity of fipronil enantiomers to aquatic organisms have shown varying sensitivities depending on the species. Some research indicates that (R)-fipronil can be more toxic to certain organisms than the racemate or the (S)-enantiomer researchgate.net. For instance, (R)-(-)-fipronil was reported to be more toxic than (S)-(+)-fipronil to Lemna minor researchgate.net. Conversely, other studies have found that (S)-(+)-fipronil was more toxic to species like Pimephales promelas researchgate.net.

While specific data on the effects of (R)-fipronil alone on the entire structure and function of aquatic food webs is limited, the known enantioselective toxicity suggests that the presence and relative concentration of the (R)-enantiomer in contaminated waters contribute to the observed ecological impacts.

Trophic Transfer and Biomagnification of (R)-Fipronil Enantiomers

Trophic transfer is the process by which chemicals are transferred from one trophic level to the next in a food chain. Biomagnification occurs when the concentration of a chemical increases in organisms at successively higher levels of the food chain. The potential for trophic transfer and biomagnification of fipronil and its enantiomers is a critical aspect of their ecological risk assessment researchgate.netscience.gov.

Studies have investigated the bioaccumulation of fipronil enantiomers in various organisms. In earthworms (Eisenia foetida), which are important soil invertebrates and a food source for some animals, the bioaccumulation of fipronil was found to be enantioselective, with a preferential accumulation of (S)-fipronil researcher.lifenih.gov. However, earthworm tissues exhibited enrichment of both fipronil and its sulfone metabolite, suggesting potential for trophic transfer if consumed by predators researcher.life.

Research on trophic transfer of fipronil residues has been conducted in terrestrial food chains. For example, a study involving black-footed ferrets (Mustela nigripes) that consumed prairie dogs exposed to fipronil bait demonstrated the trophic transfer of fipronil and its sulfone metabolite from prey to predator usgs.gov. Residues were detected in the ferret scat, indicating passage through the digestive system usgs.gov.

In aquatic ecosystems, there is evidence that fipronil and some of its degradates may bioaccumulate, particularly in fish nih.gov. While fipronil itself is considered to have low bioaccumulation potential in fish based on its bioconcentration factor (BCF) waterquality.gov.auwaterquality.gov.au, its metabolites can be more persistent and potentially accumulate to higher concentrations nih.gov. The enantioselective nature of fipronil's degradation and metabolism can influence the enantiomeric profile of residues found in organisms at different trophic levels, potentially leading to enantiomer-specific biomagnification.

Biomagnification factors (BMFs) for fipronil in different trophic compartments have been reported, showing varying levels of magnification across the food web oekotoxzentrum.ch. While a BMF greater than 1.0 suggests potential for biomagnification, the process can be complex and influenced by factors such as metabolism and excretion rates, which may differ between enantiomers.

Resistance Development and Management Strategies in the Context of R Fipronil

Mechanisms of Resistance to Fipronil (B1672679): Role of Enantiomers in Selection Pressure

Resistance to fipronil can arise through multiple mechanisms, primarily target-site insensitivity and metabolic detoxification nsf.govnih.govresearchgate.netnih.gov. The specific role of (R)-fipronil in selecting for these mechanisms is linked to its interaction with the target site and its susceptibility to metabolic breakdown. Fipronil's primary mode of action is believed to be through glutamate-gated channels, which are not found in mammals researchgate.net.

Target-Site Insensitivity: Receptor Mutations (e.g., Rdl gene A302S) and Enantiomeric Responsiveness

Target-site insensitivity involves alterations in the insecticide's binding site, reducing its efficacy nsf.gov. A key mechanism of resistance to fipronil, as well as cyclodiene insecticides, is a mutation in the Rdl (resistance to dieldrin) gene, which encodes a subunit of the GABA-gated chloride channel nsf.govnih.govresearchgate.netnih.govoup.comucanr.edu. The A302S amino acid substitution in the Rdl subunit is well-documented to confer resistance to dieldrin (B1670511) and varying levels of cross-resistance to fipronil in several insect species, including the German cockroach nsf.govnih.govresearchgate.netnih.govoup.comucanr.edu.

Studies have shown that heterologously expressed Rdl receptors with the A302S or A301G mutations are less sensitive to fipronil compared to wild-type receptors oup.com. The magnitude of cross-resistance conferred by the A302S mutation can vary across species and even among populations of the same species, potentially due to mutations at other sites in the Rdl gene nsf.govnih.gov. While the A302S mutation is a significant factor in fipronil resistance, its presence alone does not always account for high levels of resistance, suggesting the involvement of other mechanisms nih.govoup.com.

The responsiveness of the mutated receptor to the individual fipronil enantiomers, including (R)-fipronil, can influence the selection pressure. If one enantiomer has a significantly different binding affinity to the mutated receptor compared to the wild-type, its continued use could preferentially select for individuals carrying that specific mutation. Research indicates that some species display differential sensitivity to the (S,+) and (R,-) enantiomers of fipronil researchgate.nettandfonline.com. For instance, larval Procambarus clarkii were significantly more sensitive to the (S,+) enantiomer, while larval Palaemonetes pugio were significantly more sensitive to the (R,-) enantiomer tandfonline.com. This enantioselective toxicity can play a role in the selection pressure exerted by the racemic mixture or by formulations enriched in a specific enantiomer.

Metabolic Detoxification Pathways: Role of Cytochrome P450 Monooxygenases, Esterases, and Glutathione (B108866) S-Transferases in (R)-Fipronil Breakdown

Metabolic resistance involves the enzymatic breakdown of insecticides into less toxic compounds researchgate.net. The primary enzyme families involved in insecticide detoxification are cytochrome P450 monooxygenases (P450s), esterases, and glutathione S-transferases (GSTs) nsf.govnih.govresearchgate.netnih.govresearchgate.netauburn.edu. These enzymes facilitate processes such as oxidation, hydrolysis, and conjugation researchgate.netresearchgate.net.

Studies on fipronil resistance in various insects, including bed bugs and German cockroaches, have implicated these enzyme systems in detoxification nsf.govnih.govresearchgate.netnih.gov. For example, research on bed bugs demonstrated that suppressing P450s and esterases with synergists eliminated resistance to fipronil in highly resistant populations nsf.govnih.govresearchgate.net. Similarly, studies on German cockroaches suggest that enhanced metabolism by cytochrome P450s contributes to fipronil resistance, often in combination with target-site insensitivity oup.comnih.gov. Elevated activities of esterase and glutathione S-transferase have also been measured in resistant German cockroach strains ucanr.edu.

The role of these enzymes in the breakdown of (R)-fipronil specifically is crucial for understanding resistance development. Differential metabolism of enantiomers by detoxification enzymes can lead to enantioselective resistance. If one enantiomer is metabolized more efficiently than the other, repeated exposure to the racemic mixture or the less-metabolized enantiomer will select for individuals with enhanced activity of the enzymes responsible for breaking down the more persistent enantiomer. While general fipronil metabolism by P450s is known to produce fipronil sulfone, which retains significant bioactivity, the specific metabolic pathways and enzymes involved in the breakdown of (R)-fipronil compared to (S)-fipronil require detailed investigation to fully understand their contribution to enantiomer-specific resistance selection researchgate.net.

Cross-Resistance Patterns with Other Insecticide Classes Considering Fipronil Enantiomers

Cross-resistance occurs when resistance to one insecticide confers resistance to another, even without prior exposure to the second compound mdpi.com. Given that fipronil targets the GABA receptor, which is also the target site for cyclodiene insecticides, cross-resistance between fipronil and cyclodienes (such as dieldrin) is well-established, often mediated by the Rdl gene mutation nsf.govnih.govresearchgate.netnih.govoup.comucanr.edu.

Cross-resistance patterns with other insecticide classes can also emerge through metabolic detoxification mechanisms. If the same detoxification enzymes (P450s, esterases, GSTs) are involved in metabolizing fipronil and insecticides from other classes (e.g., pyrethroids, neonicotinoids), resistance to fipronil can lead to cross-resistance to these other compounds nsf.govnih.govresearchgate.net. For instance, highly fipronil-resistant bed bug populations were also highly resistant to deltamethrin, suggesting that metabolic enzymes responsible for pyrethroid detoxification might also metabolize fipronil nsf.govnih.govresearchgate.net.

The enantiomeric nature of fipronil adds another layer of complexity to cross-resistance. If the metabolic enzymes exhibit enantioselectivity in their activity against fipronil and also metabolize other insecticides, the cross-resistance profile could be influenced by the specific fipronil enantiomer driving the selection pressure. Understanding these enantiomer-specific cross-resistance patterns is vital for designing effective resistance management strategies that involve rotating or mixing insecticides from different classes.

Evolution and Spread of Resistance to (R)-Fipronil in Pest Populations

The evolution and spread of insecticide resistance are driven by selection pressure, the frequency of resistance alleles, and gene flow within and between populations elifesciences.org. The extensive use of fipronil, particularly in certain pest control scenarios, has led to the development of resistance in various insect populations nih.govresearchgate.netnih.govresearchgate.net.

Resistance can evolve rapidly, often within a few years of extensive insecticide use nih.gov. Studies on German cockroaches, for example, have shown the presence of fipronil resistance in field-collected strains nih.govucanr.edunih.gov. Resistance ratios in bed bug populations have ranged significantly, with some populations exhibiting very high levels of resistance nsf.govnih.govresearchgate.net. The spread of resistance can occur through the movement of resistant individuals or the migration of resistant alleles between populations elifesciences.org.

Data on resistance levels in different pest populations highlight the variable nature of fipronil resistance. For example, reported fipronil resistance in German cockroaches has been up to approximately 38-fold in a single strain, while bed bug populations have shown resistance ratios exceeding 985-fold researchgate.netnih.gov.

Pest SpeciesLocation(s)Resistance Ratio (Fold)Primary Mechanism(s) Implicated
German CockroachNorth Carolina, USA; DenmarkUp to ~38Metabolic (P450s), Target-site (Rdl A302S) nih.govoup.com
Bed BugNorth America, Europe1.4 to >985Metabolic (P450s, Esterases, GSTs), Target-site (Rdl - wild type often present in resistant strains) nsf.govnih.govresearchgate.net
Cotton WhiteflyIndiaUp to 118.14Not explicitly stated, metabolic enzymes suggested researchgate.net
Brown Dog TickFlorida, California, USA; PanamaTolerance (RRs < 10)Metabolic (Esterases suggested), Target-site oup.combioone.org

Note: Resistance ratios are approximate and can vary depending on the study and population tested.

Strategies for Mitigating Resistance Development with Chiral Insecticides

Managing insecticide resistance requires implementing strategies that reduce the selection pressure and slow the evolution and spread of resistance croplife.org.auirac-online.org. For chiral insecticides like fipronil, understanding the enantioselective aspects of toxicity and resistance mechanisms is crucial for developing effective management strategies.

Strategies for mitigating resistance development with chiral insecticides can include:

Alternation or Rotation of Insecticides: Rotating insecticides with different modes of action is a fundamental principle of resistance management croplife.org.auirac-online.orgcolab.wsnih.gov. For fipronil, this means alternating its use with insecticides from different IRAC groups (fipronil is in Group 2B) wikipedia.orgarizona.edu. When using chiral insecticides, rotating with compounds that have different target sites and are not subject to the same metabolic resistance mechanisms is essential.

Mixtures of Insecticides: Using mixtures of insecticides with different modes of action can also delay resistance development, provided that resistance to the individual components is not already high nih.gov. If one enantiomer of a chiral insecticide is subject to a specific resistance mechanism, mixing it with another insecticide that is not affected by that mechanism can help maintain efficacy and reduce the selection pressure for resistance to the first compound.

Enantiomer-Specific Formulations: If one enantiomer of a chiral insecticide is significantly more potent or less susceptible to resistance mechanisms than the other, developing and using formulations enriched in the more effective enantiomer could be a strategy. However, the environmental impact and potential for selecting for resistance to the enriched enantiomer must be carefully considered researchgate.net.

Integrated Pest Management (IPM): IPM approaches combine multiple control strategies, including biological control, cultural practices, and targeted chemical applications, to reduce reliance on single insecticides and minimize selection pressure scienceopen.comirac-online.org. Incorporating IPM is critical for sustainable pest management and mitigating resistance to all insecticides, including chiral ones.

Monitoring Resistance: Regularly monitoring pest populations for the development and spread of resistance is essential for informing management decisions nsf.govnih.govresearchgate.netcroplife.org.au. Detecting resistance early allows for timely adjustments to control strategies before resistance becomes widespread and difficult to manage. Monitoring should ideally include assessing both target-site mutations and metabolic detoxification enzyme levels.

For chiral insecticides, understanding the specific contribution of each enantiomer to toxicity and the development of resistance mechanisms is key to refining these strategies. Research into the enantioselective metabolism and target-site interactions of (R)-fipronil in resistant pest populations can provide valuable data for designing more targeted and sustainable resistance management programs.

Advanced Analytical Methodologies for R Fipronil and Its Stereoisomeric Metabolites in Environmental Matrices

Chiral Separation Techniques for Fipronil (B1672679) Enantiomers

Chiral chromatography is essential for resolving fipronil enantiomers, allowing for the individual quantification of (R)-fipronil and (S)-fipronil. Several chromatographic techniques employing chiral stationary phases (CSPs) are utilized for this purpose in environmental analysis. oup.commdpi.comcapes.gov.brmdpi.comselvita.comchromatographyonline.comup.ptresearchgate.netshimadzu.com

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

HPLC is a widely employed technique for the chiral separation of pesticides, particularly those that are non-volatile, polar, or thermolabile. researchgate.net The key to enantiomeric resolution in chiral HPLC lies in the use of CSPs that can selectively interact with each enantiomer. Polysaccharide-based CSPs, derived from materials like amylose (B160209) and cellulose, are frequently used for the chiral separation of pesticides due to their versatility and effectiveness across a range of compounds. researchgate.netup.ptnih.govuniroma1.it

Research has demonstrated the successful application of HPLC with polysaccharide-based chiral columns for the simultaneous separation of fipronil enantiomers and its metabolites. For instance, a method utilizing a chiral column based on amylose tris(3-chloro-5-methylphenylcarbamate) has been developed for the analysis of fipronil and related transformation products. researchgate.netnih.gov This approach achieved the complete separation of multiple fiproles, including the chiral resolution of fipronil enantiomers, in a single analytical run. researchgate.netnih.gov Chiral HPLC methods are considered effective and powerful tools for separating and analyzing enantiomers in environmental samples. researchgate.net

Gas Chromatography (GC) with Chiral Columns

Gas chromatography is another valuable technique for achieving chiral separation of pesticide enantiomers, suitable for compounds that are volatile and thermally stable. oup.commdpi.comcapes.gov.brmdpi.comsci-hub.seresearchgate.net Chiral separation in GC can be achieved through direct methods, which utilize CSPs within the GC column, or indirect methods involving derivatization of the enantiomers into diastereomers separable on achiral columns. mdpi.comsci-hub.se Direct methods employing cyclodextrin-based CSPs are commonly applied for the enantioselective analysis of pesticides. mdpi.comsci-hub.se

Studies have reported the use of chiral GC for analyzing fipronil enantiomers in environmental matrices such as water and sediment. oup.commdpi.com An example includes the use of a BGB-172 chiral column, which contains tert-butyldimethylsilyl-β-cyclodextrin dissolved in a diphenyl/dimethyl polysiloxane stationary phase, for the separation of fipronil enantiomers. oup.commdpi.com GC methods, often coupled with sensitive detectors like electron capture detection (ECD) or mass spectrometry (MS), provide a means to quantify fipronil enantiomers in environmental samples. oup.commdpi.comresearchgate.netscielo.br

Supercritical Fluid Chromatography (SFC) for Enantiomeric Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a promising technique for chiral separations, offering several advantages over traditional LC and GC methods. mdpi.comselvita.comchromatographyonline.comup.ptshimadzu.comresearchgate.net SFC utilizes a mobile phase typically composed of supercritical carbon dioxide with a co-solvent (modifier), allowing for higher flow rates, shorter analysis times, and reduced organic solvent consumption compared to normal-phase HPLC. mdpi.comselvita.comchromatographyonline.comup.ptshimadzu.comresearchgate.net The unique properties of supercritical fluids contribute to enhanced efficiency and faster separations. mdpi.comselvita.com

While not as extensively applied as chiral HPLC or GC, the use of SFC for the chiral analysis of pesticides, including fipronil, is increasing. mdpi.comup.pt SFC, particularly when coupled with MS detection, is considered an excellent system for enantiomer determination due to the combination of high separation efficiency and detector specificity. mdpi.com Ultra-High Performance SFC (UHPSFC) represents an advancement in this technique, providing even greater efficiency and speed for chiral separations. chromatographyonline.com

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) provides highly sensitive and selective detection capabilities crucial for the trace analysis and identification of fipronil and its stereoisomeric metabolites in complex environmental matrices. researchgate.netcapes.gov.brresearchgate.netchromatographyonline.comresearchgate.netsciex.comtandfonline.com Coupling chromatographic separation techniques with MS detection is a standard approach in environmental analysis of pesticides. researchgate.netcapes.gov.brresearchgate.netchromatographyonline.comresearchgate.netsciex.comtandfonline.com

LC-MS/MS and GC-MS/MS for Trace Analysis and Metabolite Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are powerful and widely used techniques for the trace analysis and identification of fipronil and its major metabolites in diverse environmental samples, including water, soil, sediment, and various biological matrices. researchgate.netmdpi.comtandfonline.commdpi.comresearchgate.netscielo.brchromatographyonline.comresearchgate.netsciex.comtandfonline.comjst.go.jpresearchgate.netapvma.gov.au

LC-MS/MS is particularly well-suited for the analysis of polar and thermolabile compounds, while GC-MS/MS is effective for more volatile analytes. researchgate.nettandfonline.com These tandem MS techniques offer high sensitivity and specificity through the use of multiple reaction monitoring (MRM), which minimizes interference from the sample matrix. sciex.com LC-MS/MS and GC-MS/MS methods enable the simultaneous quantification of fipronil and its transformation products, such as fipronil sulfone, fipronil sulfide (B99878), and fipronil desulfinyl. researchgate.netmdpi.comtandfonline.comscielo.brchromatographyonline.comtandfonline.comapvma.gov.au

Sample preparation techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are frequently coupled with LC-MS/MS and GC-MS/MS for the analysis of fipronil and its metabolites in environmental and food matrices, offering efficient extraction and cleanup. mdpi.comtandfonline.comchromatographyonline.comresearchgate.netsciex.comtandfonline.com These combined approaches provide the sensitivity required to detect fipronil residues at low environmental concentrations. tandfonline.comscielo.brchromatographyonline.comresearchgate.net For example, an LC-MS/MS method for fipronil and its metabolites in eggs and environmental matrices achieved recoveries between 81.3% and 119.5% and precision values below 13.2%. chromatographyonline.com Another GC-MS method for fipronil and metabolites in vegetables, fruit, and soil showed recoveries between 86% and 112% and RSD values below 10.15%. tandfonline.com

Enantioselective Mass Spectrometry Approaches

While not a standalone technique for separation, mass spectrometry plays a critical role in enantioselective analysis when coupled with chiral separation methods. LC-MS/MS, GC-MS/MS, and SFC-MS/MS, when utilizing chiral columns, allow for the separate detection and quantification of individual fipronil enantiomers and their stereoisomeric metabolites. researchgate.netmdpi.comcapes.gov.brmdpi.comshimadzu.comnih.govresearchgate.net

The high sensitivity and specificity of MS/MS detection are crucial for accurately quantifying each enantiomer, particularly at trace levels in complex environmental samples. researchgate.netchromatographyonline.comresearchgate.netsciex.com Enantioselective analytical methods coupled with MS detection are essential for studying the stereoselective behavior of fipronil and its metabolites in the environment, including enantioselective degradation and transformation processes. researchgate.netmdpi.comchromatographyonline.comjst.go.jp This allows researchers to understand the differential fate and potential impact of each enantiomer.

Data from analytical studies highlight the effectiveness of these coupled techniques. For instance, an HPLC-MS method using a chiral column enabled the simultaneous chiral separation of fipronil enantiomers and the analysis of its transformation products, demonstrating its utility for monitoring environmental fate. researchgate.netnih.gov Similarly, chiral GC coupled with MS/MS has been used for the analysis of fipronil in environmental samples. mdpi.com SFC-MS/MS is recognized for its ability to provide both rapid chiral separation and sensitive, specific detection of enantiomers. mdpi.com

Table 1 summarizes examples of chromatographic conditions and detection methods used for the chiral analysis of fipronil and its metabolites in environmental matrices.

TechniqueSeparation Column TypeMobile Phase / ConditionsDetectorEnvironmental Matrices Analyzed (Examples)Reference
HPLCAmylose tris(3-chloro-5-methylphenylcarbamate)Not specified in detail (LC-MS method)MS, MS/MSFipronil and transformation products researchgate.netnih.gov
HPLCPolysaccharide-based CSPsVarious (Normal, reversed, polar organic/ionic)MS, MS/MSEnvironmental samples up.ptuniroma1.it
GCBGB-172 (tert-butyldimethylsilyl-β-CD)N2 carrier gas, temperature program (e.g., 50°C to 300°C)ECD, MS/MSWater, Sediment oup.commdpi.com
GCCyclodextrin-based CSPsNot specified in detailMSEnvironmental analysis mdpi.comsci-hub.se
SFCVarious Chiral ColumnsSupercritical CO2 + Modifier (e.g., Methanol, Ethanol)MS, MS/MSEnvironmental analysis mdpi.comshimadzu.com
LC-MS/MSAchiral C18 (for metabolites)Acetonitrile/Water gradientMS/MSEggs, Environmental matrices (soil, feed) chromatographyonline.com
GC-MSAchiral (for metabolites)Temperature programMSVespa velutina larvae, Vegetables, Fruit, Soil mdpi.comtandfonline.com
UPLC-MS/MSAchiral C18Acetonitrile/Water gradientMS/MSAquatic products tandfonline.com

Table 2 presents examples of research findings related to the analysis of fipronil and its metabolites in environmental contexts.

Study FocusAnalytical Method UsedKey Findings Related to AnalysisEnvironmental MatrixReference
Chiral resolution of fipronil and simultaneous metabolite determinationHPLC-MS (Chiral column)Achieved simultaneous and complete separation of fipronil enantiomers and metabolites in a single run. Method effective for monitoring environmental fate.Various researchgate.netnih.gov
Chiral analysis of phenylpyrazoles including fipronilChiral GC with MS/MSUsed for fipronil analysis in water and sediment samples.Water, Sediment mdpi.com
Determination of fipronil and metabolitesLC-MS/MSMethod developed for rapid detection in eggs and environmental matrices; good accuracy and precision for trace analysis. Recoveries 81.3-119.5%.Eggs, Soil, Feed chromatographyonline.com
Determination of fipronil and major metabolitesGC-MS (Achiral)Method developed and validated for simultaneous determination in vegetables, fruit, and soil using QuEChERS. Recoveries 86-112%.Vegetables, Fruit, Soil tandfonline.com
Enantioselectivity and residue analysis of fipronil in teaUPLC Orbitrap MSMethod used for residue analysis of fipronil, metabolites, and enantiomers.Tea plants researchgate.net
Determination of fipronil and metabolites in environmental watersGC-ECD (Achiral)Method developed using SPE and GC-ECD for simultaneous determination. LODs were 2.5 ng/L for fipronil and 2.0 ng/L for metabolites. Recoveries 81.3-112.3%.Surface water scielo.br
Simultaneous detection of fipronil and metabolites in animal-derived foodsUHPLC-MS/MS (Achiral)Rapid, sensitive, accurate, and economic method developed using one-step SPE. LODs 0.3 μg/kg, LOQs 1 μg/kg. Recoveries 89.0-104.4%.Eggs researchgate.net
Determination of fipronil and metabolites in aquatic productsUPLC-MS/MS (Achiral)Modified QuEChERS coupled with UPLC-MS/MS for synchronous detection. Lower quantitative limits compared to some previous methods.Aquatic products tandfonline.com

Sample Preparation and Extraction Methods for Chiral Fipronil Residues

Effective sample preparation and extraction are critical first steps in the stereospecific analysis of (R)-fipronil and its metabolites from complex environmental matrices. The goal is to isolate the target analytes from the matrix while preserving their enantiomeric integrity and minimizing interference. Various methods have been developed and optimized for different environmental sample types.

Optimized Protocols for Soil, Water, and Biotic Samples

Sample preparation techniques for fipronil and its metabolites in environmental matrices often involve extraction with organic solvents, followed by cleanup steps to remove co-extracted interfering substances scielo.brchromatographyonline.commdpi.comresearchgate.net.

For water samples , common approaches include solid-phase extraction (SPE) using various sorbents like C18 cartridges scielo.brepa.gov. One method for analyzing fipronil and its non-polar metabolites in well water, surface water, and rice paddy water involves extraction with toluene. A separate trace enrichment step using a C18-ENV Sep-Pak Plus cartridge is employed for the polar metabolite RPA 104615 (fipronil sulfonic acid) epa.gov. Another method for surface water utilizes SPE with C18 cartridges, achieving high recoveries for fipronil and its metabolites scielo.br.

For soil and sediment samples , solid-liquid extraction (SLE) with organic solvents or mixtures is frequently used researchgate.netscielo.br. Optimized protocols often involve sonication to enhance extraction efficiency researchgate.netscielo.br. A method for fipronil and its intermediates in soil employed ultrasonic bath extraction with a hexane/acetone mixture, followed by cleanup using SPE cartridges containing Florisil® and aluminum oxide researchgate.net. QuEChERS-based methods, often with modifications, are also utilized for extracting phenylpyrazoles from environmental samples mdpi.comkoreascience.krresearchgate.net. These methods typically involve extraction with acetonitrile/water mixtures followed by a cleanup step koreascience.krresearchgate.net.

For biotic samples , such as earthworms, extraction methods are also employed to isolate fipronil and its metabolites. Studies on the bioaccumulation of fipronil in earthworms have involved the analysis of fipronil and its metabolites in earthworm tissues researcher.life. Sample preparation for biotic matrices like eggs has also been developed, often involving solvent extraction followed by SPE cleanup chromatographyonline.comkoreascience.kr.

Optimized extraction conditions are crucial for achieving satisfactory recoveries and low limits of detection (LODs) and quantification (LOQs). For instance, a method for fipronil and its intermediates in soil achieved recovery values between 81% and 108% with RSD lower than 6% using optimized ultrasonic extraction parameters researchgate.net. For water samples, recovery values between 81.3% and 112.3% were reported using SPE scielo.br.

Matrix Effects in Enantiomeric Analysis

Matrix effects can significantly impact the accuracy and sensitivity of chromatographic analysis, particularly in complex environmental samples. These effects can lead to signal suppression or enhancement, affecting the quantification of analytes. In enantiomeric analysis, matrix effects can potentially influence the apparent enantiomeric fraction if they differentially affect the response of the enantiomers.

Studies evaluating matrix effects in the analysis of fipronil and its metabolites in environmental matrices have been conducted. In one study analyzing fipronil and its metabolites in soil and Eisenia foetida (earthworms), a slight ion signal suppression was observed for the enantiomers and metabolites, but the slope ratios between matrix-matched calibration and solvent calibration indicated that the effect was not significant enough to affect the analysis researcher.life. For water samples, no significant matrix effect was observed in an immunoassay for fipronil and fipronil-desulfinyl nih.gov.

To mitigate matrix effects, matrix-matched calibration is often employed, where calibration standards are prepared in extracts of blank matrix samples researchgate.net. Cleanup steps during sample preparation, such as SPE or dispersive solid-phase extraction (d-SPE), are also essential for reducing matrix interferences chromatographyonline.comresearchgate.netkoreascience.kr.

Quality Assurance and Quality Control in Stereospecific Analysis of (R)-Fipronil

Implementing robust quality assurance (QA) and quality control (QC) measures is paramount in stereospecific analysis to ensure the reliability and accuracy of the results for (R)-fipronil and its metabolites. These measures cover the entire analytical process, from sample collection to data interpretation.

Key QA/QC elements include:

Method Validation: Validation parameters such as linearity, LOD, LOQ, accuracy (recovery), and precision (repeatability and reproducibility) are determined to assess the performance of the analytical method mdpi.comscielo.brchromatographyonline.comkoreascience.kr. For enantioselective methods, validation must specifically address the separation and quantification of individual enantiomers.

Calibration: Calibration curves are established using standards of known concentrations. For stereospecific analysis, this involves using standards of the individual enantiomers or racemic mixtures with known enantiomeric composition. Matrix-matched calibration is often used to compensate for matrix effects researchgate.net.

Control Samples: Analysis of control samples, including blank samples (matrix without analytes) and fortified blank samples (blank matrix spiked with known concentrations of analytes), is performed regularly to monitor for contamination and assess method performance mdpi.comusgs.gov.

Surrogate Standards: Surrogate compounds, chemically similar to the target analytes but not expected to be present in the samples, are added to samples before extraction to monitor the efficiency of the sample preparation process usgs.gov.

Replicate Analysis: Analyzing replicate samples provides information on the precision of the method chromatographyonline.com.

Proficiency Testing: Participation in external proficiency testing programs allows laboratories to compare their results with those of other laboratories and assess the accuracy of their measurements.

Chromatographic Separation: For chiral analysis, achieving adequate chromatographic separation of the enantiomers is critical. This is typically accomplished using chiral stationary phases in techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC) mz-at.deresearchgate.netmdpi.com. The resolution factor (Rs) is a key parameter for evaluating enantioseparation mz-at.de.

Enantiomeric Fraction (EF) Calculation: The enantiomeric fraction (EF) is commonly used to express the enantiomeric composition, calculated as EF = Peak Area of (R)-enantiomer / (Peak Area of (R)-enantiomer + Peak Area of (S)-enantiomer). An EF of 0.5 indicates a racemic mixture, while values above or below 0.5 indicate enrichment of the (R)- or (S)-enantiomer, respectively mdpi.comresearcher.lifenih.govnih.gov. Accurate integration of chromatographic peaks is essential for reliable EF determination.

Research findings highlight the importance of these QA/QC measures. For example, a validated method for fipronil and its metabolites in water reported satisfactory results for analytical curve linearity, LOD, LOQ, precision, and accuracy scielo.br. Another study on fipronil and its metabolites in eggs and environmental matrices demonstrated good linearity, detection and quantification limits, precision, and recovery values chromatographyonline.com.

The enantioselective behavior of fipronil and its metabolites in the environment necessitates the use of stereospecific analytical methods and rigorous QA/QC to accurately assess their environmental fate and potential risks mdpi.comresearcher.liferesearchgate.net.

Future Research Directions for R Fipronil Enantiomer Studies

Integration of Omics Technologies in Understanding Enantioselective Interactions

Future research on (R)-fipronil should integrate omics technologies to gain a deeper understanding of its enantioselective interactions at the molecular level. While studies have begun to explore the enantioselective neurotoxicity of fipronil (B1672679) using techniques like video tracking and DNA methylation analysis in model organisms such as zebrafish, further investigation into the underlying genomic mechanisms is needed. nih.gov For instance, research has shown that (R)-fipronil can induce more intense neurotoxicity and anxiety-like behavior in embryonic and larval zebrafish compared to (S)-fipronil, potentially through the hypermethylation of neuro-related genes and the disruption of signaling pathways like MAPK and Calcium signaling. nih.gov

Transcriptome analysis has been used to study the detoxification mechanisms in insects exposed to fipronil, identifying insecticide-related genes, GO terms, and KEGG pathways that could serve as starting points for understanding resistance and the molecular basis of insecticide effects. frontiersin.org Applying such transcriptomic approaches specifically to the enantiomers of fipronil could reveal enantiomer-specific gene expression profiles related to detoxification, metabolism, and target site interactions. Proteomics and metabolomics could further elucidate the downstream effects of enantioselective exposure, identifying specific proteins and metabolites affected by (R)-fipronil. This integrated omics approach would provide a more holistic view of how organisms respond to (R)-fipronil exposure at a molecular level, potentially identifying biomarkers for enantioselective toxicity and susceptibility.

Development of Novel Stereoselective Insecticidal Agents Inspired by (R)-Fipronil

The observation of enantioselective toxicity, where one enantiomer exhibits higher activity or different effects than the other, suggests potential for developing novel stereoselective insecticidal agents. acs.orgresearchgate.netmdpi.com While studies on honeybees indicated no statistically significant difference in acute contact or oral toxicity between (R)-fipronil, (S)-fipronil, and the racemate nih.gov, other research has shown enantioselective toxicity in different organisms. For example, (R)-fipronil was found to be more toxic to freshwater algae Scenedesmus obliguus and Lemna minor, while (S)-fipronil showed higher toxicity to the mussel Anodonta woodiana and fish (Danio rerio) in some studies. researchgate.netnih.govresearchgate.net

Future research could focus on utilizing the structural features and interaction mechanisms of the more active enantiomer, where identified, to design and synthesize new insecticides with enhanced stereoselectivity and potentially reduced impact on non-target organisms. This could involve structure-activity relationship studies focusing on chiral centers, computational modeling to predict binding affinities to target and non-target receptors, and the development of asymmetric synthesis routes to produce single-enantiomer products. The goal would be to create insecticides that are more potent against target pests while minimizing effects on beneficial insects and other wildlife, thereby improving the sustainability of pest control strategies.

Advanced Environmental Modeling of (R)-Fipronil Chiral Fate and Transport

Advanced environmental modeling is crucial for predicting the chiral fate and transport of (R)-fipronil in various ecosystems. Fipronil and its metabolites can persist in the environment, and their behavior is influenced by processes such as degradation, sorption, and bioaccumulation, which can be enantioselective. researchgate.netmdpi.comepa.govorst.edunih.gov Studies have shown enantioselective degradation of fipronil in different matrices like sediment, soil, and algae cultures, although the preferential degradation of enantiomers can vary depending on environmental conditions. researchgate.netmdpi.com For instance, (R)-fipronil has been observed to degrade preferentially in Anodonta woodiana, while (S)-fipronil was preferentially degraded in sediment and Lemna minor. researchgate.net

Future modeling efforts should incorporate enantiomer-specific parameters for degradation rates, sorption coefficients, and potential for bioaccumulation in different environmental compartments (water, sediment, soil, and biota). nih.govacs.orgescholarship.org This requires generating more comprehensive enantioselective environmental fate data through laboratory and field studies across diverse ecosystems. acs.org Advanced models, such as multicompartmental toxicokinetic models, which have been used to quantify metabolic rates and fluxes of fipronil enantiomers in organisms like tilapia, can be further developed to simulate the complex environmental transport and transformation processes of (R)-fipronil at a larger scale. oup.comcolab.ws Such models would provide a more accurate assessment of the environmental exposure concentrations of (R)-fipronil and its enantioselective metabolites, aiding in ecological risk assessment and informing environmental management strategies.

Global Monitoring and Academic Assessment of (R)-Fipronil in Diverse Ecosystems

Expanding global monitoring and academic assessment of (R)-fipronil in diverse ecosystems is essential to understand its widespread presence and potential impacts. While fipronil has been detected in waterways globally, often at concentrations that pose risks to aquatic organisms, enantiomer-specific monitoring data are less common. acs.orgoup.commdpi.com Studies have highlighted the need for routine analytical methods capable of distinguishing between fipronil enantiomers to support the derivation of enantiomer-specific guideline values. waterquality.gov.au

Future research should prioritize the development and implementation of standardized enantioselective analytical methods for monitoring (R)-fipronil and its chiral metabolites in various environmental matrices, including water, sediment, soil, air, and biota, across different geographical regions. waterquality.gov.aunih.govuniroma1.it This global monitoring effort should be coupled with academic assessments to evaluate the ecological status of diverse ecosystems in relation to (R)-fipronil contamination. Research is needed to investigate the long-term and sublethal effects of (R)-fipronil exposure on a wide range of non-target organisms, considering the potential for bioaccumulation and trophic transfer. nih.govacs.org Collaborative international studies are necessary to build a comprehensive global picture of (R)-fipronil distribution, its enantiomeric fraction in different environmental compartments, and its ecological implications, informing international regulations and conservation efforts.

Q & A

Q. What analytical methods are recommended for quantifying (R)-fipronil and its metabolites in environmental and biological matrices?

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for extracting (R)-fipronil from complex matrices like soil, plants, and food products. This involves acetonitrile extraction, dispersive solid-phase cleanup, and analysis via LC-MS/MS or GC-ECD . For biological samples (e.g., blood, urine), enzymatic hydrolysis (β-glucuronidase/sulfatase) is critical to detect conjugated metabolites, followed by LC-MS/MS validation . Immunoassays (e.g., ELISA) offer rapid screening but require cross-validation with chromatographic methods to address matrix interference .

Q. What are the primary environmental risks associated with (R)-fipronil and its metabolites?

(R)-Fipronil degrades into metabolites like MB46136 (sulfone) and MB45950 (sulfide), which exhibit 3.3–10× higher toxicity to aquatic organisms (e.g., Lepomis macrochirus) and mammals compared to the parent compound . Photolysis generates desulfinyl fipronil (MB46513), which is acutely toxic to terrestrial birds and honeybees . Persistence in soil (half-life: 128–227 days) and bioaccumulation in crops (e.g., maize) necessitate rigorous residue monitoring to assess food safety risks .

Q. How can researchers address contradictory toxicity data in (R)-fipronil studies?

Discrepancies in toxicity outcomes (e.g., mortality rates in termites) often stem from species-specific susceptibility, environmental matrices (e.g., sand vs. filter paper), and metabolite interactions . Standardizing test conditions (e.g., dose uniformity, exposure duration) and including metabolite profiling in study designs can reduce variability . For example, Coptotermes formosanus shows lower fipronil sensitivity than Reticulitermes flavipes, highlighting the need for species-specific risk assessments .

Advanced Research Questions

Q. What experimental design considerations are critical for assessing transplacental transfer of (R)-fipronil in preclinical models?

Pharmacokinetic studies in rats recommend oral dosing regimens to mimic human exposure, coupled with LC-MS/MS analysis of maternal plasma, placenta, and fetal tissues. (R)-Fipronil sulfone, a persistent metabolite, demonstrates dose-dependent accumulation in fetal organs, confirming incomplete placental barrier transfer . Researchers must account for interspecies metabolic differences and validate extraction protocols for lipophilic matrices (e.g., adipose tissue) .

Q. How can biodegradation pathways of (R)-fipronil be optimized for bioremediation applications?

Bacterial isolates like Pseudomonas sp. and Rhodococcus sp. degrade 83–86% of fipronil (100 mg/L) via Michaelis-Menten kinetics, producing less toxic metabolites (e.g., fipronil sulfide, benzaldehyde) . GC-MS metabolic profiling and genomic sequencing of degradation genes (e.g., hydrolases, oxidoreductases) are essential to engineer microbial consortia for field-scale remediation . Anaerobic conditions and co-contaminant interactions (e.g., with imidacloprid) require further study to enhance degradation efficiency .

Q. What novel detection technologies improve sensitivity and throughput for (R)-fipronil monitoring?

Smartphone-based aptasensors achieve detection limits of 0.02 μg/kg in honey, comparable to HPLC-MS but with reduced analysis time . Portable DBS (dried blood spot) platforms enable biomonitoring of fipronil sulfone in blood, ideal for epidemiological studies . For water matrices, online-SPE-LC-Q/Orbitrap systems provide high-resolution quantification at sub-ppb levels, critical for compliance with EU MRLs (Maximum Residue Limits) .

Methodological Challenges and Solutions

Q. How should researchers update ecological risk assessments (ERAs) for (R)-fipronil in light of recent monitoring data?

ERAs must integrate updated surface water databases (e.g., California’s SURF) and urban stormwater monitoring (2019–2023 datasets) to reflect current contamination trends . Toxicity endpoints should prioritize metabolite impacts, using probabilistic models to estimate aquatic LC50 values for MB46136 and MB45950 . Mitigation strategies, such as buffer zones around treated croplands, require validation via field trials .

Q. What gaps exist in human exposure assessments for (R)-fipronil, and how can they be addressed?

Total diet studies and longitudinal biomonitoring (e.g., urine metabolite tracking) are lacking for general populations . Cohort studies should prioritize pregnant women and agricultural workers, using LC-MS/MS to quantify fipronil sulfone in paired maternal-fetal samples . Epidemiological frameworks must control for co-exposure to other pesticides and dietary confounding factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-fipronil
Reactant of Route 2
(R)-fipronil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.